molecular formula C21H20N6OS B2975966 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 863452-76-0

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2975966
CAS No.: 863452-76-0
M. Wt: 404.49
InChI Key: PGQHASGRFPVSFW-UHFFFAOYSA-N
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Description

2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. One common approach is the reaction of a suitable benzyl derivative with a triazole precursor under specific conditions, followed by the introduction of the thioacetamide group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out on a larger scale, often using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thioacetamide group makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and thiols can be used to replace the thioacetamide group.

Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thioacetamide derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied in the context of enzyme inhibition and cellular processes.

  • Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique in its structure and properties, but it shares similarities with other triazolopyrimidines and thioacetamide derivatives. Some similar compounds include:

  • VAS2870: A known NADPH oxidase inhibitor with similar structural features.

  • VAS3947: Another NOX inhibitor with a comparable molecular framework.

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-14-8-15(2)10-17(9-14)24-18(28)12-29-21-19-20(22-13-23-21)27(26-25-19)11-16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQHASGRFPVSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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